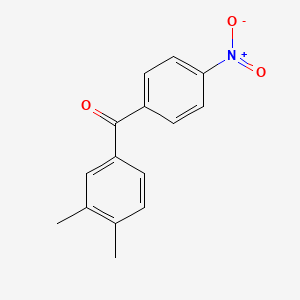

(3,4-Dimethylphenyl)(4-nitrophenyl)methanone

Description

Properties

CAS No. |

40415-09-6 |

|---|---|

Molecular Formula |

C15H13NO3 |

Molecular Weight |

255.27 g/mol |

IUPAC Name |

(3,4-dimethylphenyl)-(4-nitrophenyl)methanone |

InChI |

InChI=1S/C15H13NO3/c1-10-3-4-13(9-11(10)2)15(17)12-5-7-14(8-6-12)16(18)19/h3-9H,1-2H3 |

InChI Key |

ACLYFHWRGOCAHN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)C2=CC=C(C=C2)[N+](=O)[O-])C |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of (3,4-Dimethylphenyl)(4-nitrophenyl)methanone

General Synthetic Strategy

The synthesis of (3,4-Dimethylphenyl)(4-nitrophenyl)methanone typically involves the formation of a ketone linkage between a substituted phenyl moiety and a 4-nitrophenyl group. The common approaches include:

- Friedel-Crafts acylation using acid chlorides or anhydrides.

- Cross-coupling reactions involving aryl halides and organometallic reagents.

- One-pot oxidation of secondary alcohol precursors.

- Other specialized methodologies such as catalytic coupling or direct oxidation.

Specific Synthetic Routes and Conditions

Friedel-Crafts Acylation Using Acid Chlorides

A widely employed method involves the preparation of the corresponding acid chloride from 3,4-dimethylbenzoic acid followed by Friedel-Crafts acylation with 4-nitrobenzene derivatives in the presence of Lewis acids such as iron(III) chloride.

- Procedure :

Oxalyl chloride is added slowly to a cooled solution of 3,4-dimethylbenzoic acid to form the acid chloride intermediate. This is then reacted with 4-nitrobenzene in 1,2-dichloroethane solvent at 0 °C with anhydrous FeCl3 as a catalyst. The reaction mixture is stirred, quenched with ice-water, and the product is isolated by filtration and washing. - Yields : Reported yields for similar ketones in this class are typically in the range of 60-85% depending on substituents and conditions.

One-Pot Synthesis from Primary Alcohols

An alternative approach involves the oxidation of secondary alcohols derived from the corresponding benzyl alcohols:

- Method : Primary or secondary alcohols are oxidized under mild conditions, sometimes catalyzed by transition metals or using oxidants such as chromium reagents or TEMPO-based catalysts, to yield the ketone directly.

- Example : A facile one-pot synthesis of related ketones from primary alcohols has been reported, yielding high purity ketones with yields exceeding 75%.

Cross-Coupling and Catalytic Methods

- Some literature reports the use of Grignard reagents or organocopper intermediates reacting with nitro-substituted aryl halides to form the ketone linkage.

- Catalytic systems involving iron powder and hydrochloric acid in ethanol/water mixtures have been used to reduce nitro groups or facilitate coupling steps.

Representative Reaction Scheme

| Step | Reagents & Conditions | Description | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | 3,4-Dimethylbenzoic acid + Oxalyl chloride, 0 °C, 30 min | Formation of acid chloride intermediate | - | Light yellow oil obtained |

| 2 | Acid chloride + 4-nitrobenzene + FeCl3, 0 °C to RT, 1 h | Friedel-Crafts acylation | 60-85 | Stirring, then quenching with ice-water |

| 3 | Workup: Washing with water, filtration, drying | Isolation of ketone | - | Light brown solid product |

| 4 | Purification by recrystallization or chromatography | Purified (3,4-Dimethylphenyl)(4-nitrophenyl)methanone | - | Final product purity confirmed by NMR, MS |

Analytical Data Supporting Preparation

- NMR Spectra :

1H NMR and 13C NMR spectra confirm the presence of methyl groups on the phenyl ring and the characteristic carbonyl peak near 190-200 ppm in 13C NMR. - Mass Spectrometry :

ESI-MS data show molecular ion peaks consistent with the molecular weight of (3,4-Dimethylphenyl)(4-nitrophenyl)methanone, confirming molecular integrity. - Purity and Yield :

Yields reported range from 60% to over 80%, depending on the method and scale. Purity is typically verified by chromatographic methods and melting point analysis.

Comparative Summary of Preparation Methods

| Method | Key Reagents | Conditions | Yield Range | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Friedel-Crafts Acylation | Acid chloride, FeCl3, 4-nitrobenzene | 0 °C to RT, 1-2 h | 60-85% | High yield, straightforward | Requires handling acid chlorides and Lewis acids |

| One-Pot Oxidation from Alcohols | Primary/secondary alcohols, oxidants | Mild, one-pot | ~75% | Simple, fewer steps | Requires availability of alcohol precursor |

| Cross-Coupling (Grignard/Cu) | Aryl halides, organometallics | Variable | Moderate | Versatile for different substituents | Sensitive to moisture, requires inert atmosphere |

Research Results and Notes

- The Friedel-Crafts acylation route remains the most commonly reported and reliable method for synthesizing (3,4-Dimethylphenyl)(4-nitrophenyl)methanone and related ketones.

- The use of iron(III) chloride as a Lewis acid catalyst is preferred due to its effectiveness and relatively low toxicity compared to other catalysts.

- One-pot oxidation methods offer an attractive alternative for greener synthesis but may require optimized conditions for substrates with electron-donating methyl groups.

- Analytical data including NMR, MS, and chromatographic purity confirm the successful synthesis and high purity of the target ketone.

- No significant alternative synthetic routes specifically for (3,4-Dimethylphenyl)(4-nitrophenyl)methanone beyond these methods were found in the surveyed literature, indicating these are the primary practical approaches.

Chemical Reactions Analysis

Types of Reactions

(3,4-Dimethylphenyl)(4-nitrophenyl)methanone undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Oxidation: The methyl groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium catalyst, ethanol solvent.

Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.

Oxidation: Potassium permanganate, sulfuric acid.

Major Products Formed

Reduction: (3,4-Dimethylphenyl)(4-aminophenyl)methanone.

Substitution: Various substituted derivatives depending on the electrophile used.

Oxidation: (3,4-Dicarboxyphenyl)(4-nitrophenyl)methanone.

Scientific Research Applications

(3,4-Dimethylphenyl)(4-nitrophenyl)methanone has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound for drug development.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (3,4-Dimethylphenyl)(4-nitrophenyl)methanone depends on its interaction with molecular targets. For instance, if it exhibits antimicrobial activity, it may inhibit bacterial enzymes or disrupt cell membrane integrity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of benzophenone derivatives are highly dependent on substituent type, position, and electronic nature. Key analogues include:

Key Observations :

- Nitro Group Impact : The para-nitro group (e.g., in ) enhances electron-withdrawing effects, increasing reactivity in cross-coupling reactions and biological activity (e.g., calcium channel blockade in compound 9c ).

- Methyl vs. Methoxy : Methyl groups (electron-donating) increase lipophilicity (LogP ~3.65 in ), enhancing membrane permeability, while methoxy groups (electron-donating but polar) may improve solubility .

Physicochemical Properties

- Thermal Stability: Analogues like (4-methylphenyl)(4-nitrophenyl)methanone exhibit high boiling points (~417°C), suggesting the target compound’s stability under thermal stress.

- Solubility : Nitro groups reduce aqueous solubility, but dimethyl substitution may mitigate this via disrupted crystal lattice formation .

- Spectroscopic Data : FT-IR and NMR profiles (e.g., δ ~7.8 ppm for aromatic protons in ) provide benchmarks for structural validation.

Biological Activity

(3,4-Dimethylphenyl)(4-nitrophenyl)methanone, also known by its CAS number 40415-09-6, is an organic compound with potential biological activity. This article explores its biological properties, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a ketone functional group attached to two aromatic rings: a 3,4-dimethylphenyl group and a 4-nitrophenyl group. The structural formula can be represented as follows:

Research indicates that compounds with similar structures may exhibit inhibitory effects on various enzymes and biological pathways. For instance, studies on related phenolic compounds have shown their ability to inhibit tyrosinase (TYR), an enzyme involved in melanin biosynthesis. The inhibition of TYR can lead to anti-melanogenic effects, which are beneficial in treating conditions like hyperpigmentation and melanoma .

Antioxidant Activity

Compounds structurally related to (3,4-Dimethylphenyl)(4-nitrophenyl)methanone have demonstrated significant antioxidant properties. These properties are attributed to their ability to scavenge free radicals and reduce oxidative stress in cells. This activity is crucial for protecting cells from damage caused by reactive oxygen species (ROS), which can lead to various diseases, including cancer .

Case Studies

- Inhibition of Tyrosinase : A study evaluated the inhibitory effects of various arylmethanone derivatives on TYR activity. The most potent compounds exhibited IC50 values below 5 μM, indicating strong inhibitory effects. While specific data for (3,4-Dimethylphenyl)(4-nitrophenyl)methanone is not provided, its structural similarity suggests potential for similar activity .

- Antioxidant Effects : A comparative analysis of several phenolic compounds showed that those with nitro substituents exhibited enhanced antioxidant activity. This suggests that (3,4-Dimethylphenyl)(4-nitrophenyl)methanone may also possess significant antioxidant properties due to the presence of the nitrophenyl group .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C15H13NO3 |

| CAS Number | 40415-09-6 |

| Potential IC50 (Tyrosinase) | < 5 μM (similar compounds) |

| Antioxidant Activity | Significant (related compounds) |

Q & A

Q. What are the standard synthetic routes for (3,4-Dimethylphenyl)(4-nitrophenyl)methanone, and how do reaction conditions influence yield?

The compound is typically synthesized via Friedel-Crafts acylation , where an acyl chloride reacts with an aromatic substrate (e.g., 3,4-dimethylbenzene) in the presence of a Lewis acid catalyst (e.g., AlCl₃). Key factors affecting yield include:

- Catalyst stoichiometry : Excess AlCl₃ improves electrophilicity of the acyl chloride but may promote side reactions.

- Solvent choice : Non-polar solvents (e.g., dichloromethane) favor acylation over competing reactions.

- Temperature control : Reactions are typically conducted at 0–25°C to minimize decomposition of nitro groups .

| Optimization Parameter | Effect on Yield |

|---|---|

| AlCl₃ (1.2 eq) | Maximizes acylation |

| Reaction time (4–6 hrs) | Reduces oligomers |

| Slow addition of acyl chloride | Prevents overheating |

Q. What spectroscopic techniques are most effective for characterizing this compound?

- ¹H/¹³C NMR : Identifies aromatic proton environments (e.g., nitro group deshields adjacent protons) and confirms ketone carbonyl (~195 ppm in ¹³C NMR).

- IR spectroscopy : Detects C=O stretch (~1680 cm⁻¹) and NO₂ asymmetric/symmetric stretches (~1520/1340 cm⁻¹).

- Mass spectrometry (EI) : Molecular ion peak at m/z ≈ 241.24 confirms molecular weight .

Critical Note : Solvent selection (e.g., CDCl₃ for NMR) must avoid overlap with key signals.

Advanced Research Questions

Q. How do substituents (methyl and nitro groups) influence electronic properties and reactivity?

- Methyl groups (3,4-positions) : Electron-donating (+I effect) increase electron density on the aromatic ring, enhancing electrophilic substitution but sterically hindering meta positions.

- Nitro group (para-position) : Electron-withdrawing (–M effect) deactivates the ring, directing further reactions to ortho/para positions. Computational studies (DFT) can map charge distribution to predict sites for nucleophilic attack .

Q. Experimental Design :

Perform Hammett analysis to quantify substituent effects on reaction rates.

Use X-ray crystallography (e.g., SHELX/ORTEP-III) to resolve steric effects .

Q. How can crystallographic data resolve contradictions in reported molecular geometries?

Conflicting geometry data (e.g., bond angles, torsion) may arise from polymorphism or experimental artifacts. SHELXL refinement (via Olex2 or WinGX) can:

Q. Example Workflow :

Q. What methodologies are used to study structure-activity relationships (SAR) for biological applications?

- In vitro assays : Test inhibition of enzymes (e.g., kinases) using fluorescence polarization or calorimetry.

- Molecular docking : Simulate interactions with protein targets (e.g., COX-2) using AutoDock Vina.

- SAR Table :

| Modification | Effect on Bioactivity |

|---|---|

| Nitro → Amino group | Increased solubility |

| Methyl → Halogen | Enhanced binding affinity |

Data Contradictions : Discrepancies in IC₅₀ values may arise from assay conditions (e.g., pH, solvent). Normalize data using positive controls (e.g., aspirin for COX inhibition) .

Q. How can thermodynamic data (e.g., ΔvapH) be applied to predict solubility or stability?

- Enthalpy of vaporization (ΔvapH) : Correlates with intermolecular forces. For this compound, ΔvapH = 72.0 kJ/mol (at 465 K) suggests moderate solubility in polar aprotic solvents (e.g., DMSO) .

- Melting point (Tfus) : Reported ~327 K; deviations indicate impurities. Use DSC to assess purity (>98% for reliable SAR studies).

Q. Stability Protocol :

Q. What strategies address contradictory reactivity data in nitro-group reductions?

Conflicting reports on catalytic hydrogenation (e.g., PtO₂ vs. Pd/C) may stem from:

- Nitro group positioning : Para-nitro is less sterically hindered, favoring reduction.

- Byproduct formation : Use FTIR to detect intermediate hydroxylamines.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.